2-(Chloromethyl)-1-fluoro-3-methoxybenzene

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

2-(Chloromethyl)-1-fluoro-3-methoxybenzene (CAS 339586-05-9), also known as 2-fluoro-6-methoxybenzyl chloride, is a polyfunctional aromatic building block defined by the concurrent presence of an electrophilic chloromethyl handle, a fluorine atom, and a methoxy group on the same benzene ring. Its molecular formula is C₈H₈ClFO, with a molecular weight of 174.60 g/mol, a computed logP (XLogP3) of 2.4, and a topological polar surface area of 9.2 Ų.

Molecular Formula C8H8ClFO
Molecular Weight 174.6
CAS No. 339586-05-9
Cat. No. B3003578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1-fluoro-3-methoxybenzene
CAS339586-05-9
Molecular FormulaC8H8ClFO
Molecular Weight174.6
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)CCl
InChIInChI=1S/C8H8ClFO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
InChIKeyJJCHKLPYNULYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-1-fluoro-3-methoxybenzene (CAS 339586-05-9): A Specialist Benzyl Chloride Building Block for Medicinal Chemistry and Fragment-Based Design


2-(Chloromethyl)-1-fluoro-3-methoxybenzene (CAS 339586-05-9), also known as 2-fluoro-6-methoxybenzyl chloride, is a polyfunctional aromatic building block defined by the concurrent presence of an electrophilic chloromethyl handle, a fluorine atom, and a methoxy group on the same benzene ring . Its molecular formula is C₈H₈ClFO, with a molecular weight of 174.60 g/mol, a computed logP (XLogP3) of 2.4, and a topological polar surface area of 9.2 Ų . These substitution features distinguish it from simpler benzyl chlorides and single-substituent analogs, making it a versatile intermediate in the synthesis of pharmaceutical candidates, agrochemicals, and functional materials .

Why 2-(Chloromethyl)-1-fluoro-3-methoxybenzene Cannot Be Replaced by a Generic Benzyl Chloride in Procurement Specifications


Substituting 2-(chloromethyl)-1-fluoro-3-methoxybenzene with a generic benzyl chloride or even a closely related regioisomer is scientifically invalid for synthetic campaigns that depend on precise electronic tuning, regioselective reactivity, or metabolic profile optimization. The specific 1,2,3-relationship of the fluorine, chloromethyl, and methoxy groups generates a unique electron-density distribution that controls both the rate of nucleophilic displacement at the benzylic carbon and the orientation of subsequent metal-catalyzed cross-coupling steps . Replacing this compound with its 1,2,4- or 1,3,4-substituted regioisomers alters the steric and electronic environment, potentially leading to different reaction outcomes, reduced yields, or failed biological target engagement. The rationale for selection must therefore rest on regiospecificity, differential physicochemical properties, and documented purity specifications, as detailed in the evidence below .

Head-to-Head Quantitative Evidence: 2-(Chloromethyl)-1-fluoro-3-methoxybenzene vs. Closest Structural Analogs


Substitution Pattern Drives Regiospecific Reactivity Compared to 1,2,4- and 1,3,4-Regioisomers

The target compound bears substituents at the 1-, 2-, and 3-positions of the benzene ring. Its closest commercially available analogs – 2-(chloromethyl)-1-fluoro-4-methoxybenzene (1,2,4-pattern), 3-fluoro-4-methoxybenzyl chloride (1,3,4-pattern), and 2-methoxy-4-fluorobenzyl chloride (1,2,4-pattern) – each place the methoxy and fluorine groups in a different spatial relationship to the reactive chloromethyl center . In nucleophilic aromatic substitution, a fluorine situated ortho to the leaving group exerts a variable activating influence, whereas a para-fluorine is slightly deactivating and a meta-fluorine is activating [1]. Consequently, the 1-fluoro-2-chloromethyl-3-methoxy arrangement of the target compound offers a distinct electronic profile that cannot be reproduced by any of the regioisomeric alternatives.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Computed LogP Differentiates Lipophilicity from 1,3,4-Substituted Isomer

The computed partition coefficient (XLogP3) of 2-(chloromethyl)-1-fluoro-3-methoxybenzene is 2.4 , whereas the 1,3,4-substituted isomer 3-fluoro-4-methoxybenzyl chloride (CAS 351-52-0) has a reported LogP of 2.57 . This difference of approximately 0.17 log units reflects a measurable variation in lipophilicity driven solely by the relative positioning of the fluorine and methoxy substituents. In drug discovery programs where lipophilic ligand efficiency (LLE) or logD optimization is critical, this difference can influence membrane permeability and off-target binding.

Physicochemical Property Optimization Drug Design ADME Prediction

Purity Specifications from Authorized Vendors Define Procurement-Grade Material

Commercial suppliers list 2-(chloromethyl)-1-fluoro-3-methoxybenzene at minimum purities of 95% (AKSci, BOC Sciences, Chemenu) to 98% (Leyan, MolCore) . In contrast, the bulk of the closest regioisomer 3-fluoro-4-methoxybenzyl chloride is routinely offered at 98% purity by Thermo Scientific and other major vendors . While both compounds can achieve high purity, the widespread availability of the target compound at 95% vs. 98% for the comparator means that procurement officers must verify the specification relevant to their application, particularly when working with moisture-sensitive or catalyst-poisoning-sensitive downstream chemistry.

Quality Control Procurement Specification Analytical Chemistry

Topological Polar Surface Area Constrains Passive Permeability Relative to Non-Methoxy Analogs

The topological polar surface area (TPSA) of 2-(chloromethyl)-1-fluoro-3-methoxybenzene is 9.2 Ų , a consequence of the single methoxy oxygen acting as a hydrogen-bond acceptor. By contrast, the non-methoxy methyl analog 2-(chloromethyl)-1-fluoro-3-methylbenzene (CAS 1182356-79-1, Molecular Weight 158.60) lacks the oxygen atom entirely and would exhibit an even lower TPSA . While TPSA values below 20 Ų are generally favorable for blood-brain barrier penetration, the presence of the methoxy oxygen in the target compound provides a modest but addressable hydrogen-bond acceptor site that can be exploited in structure-based drug design for target engagement without substantially compromising passive permeability.

Drug-Likeness Membrane Permeability ADME Optimization

Recommended Procurement Scenarios for 2-(Chloromethyl)-1-fluoro-3-methoxybenzene (CAS 339586-05-9)


Medicinal Chemistry: Synthesis of CNS-Penetrant Lead Compounds Requiring a Balanced Polar/Apolar Profile

The compound’s computed XLogP3 of 2.4 and TPSA of 9.2 Ų position it as a building block for the construction of central nervous system (CNS)-targeted small molecules. The methoxy group provides a single hydrogen-bond acceptor for key protein-ligand interactions without pushing the TPSA beyond the threshold typically associated with poor blood-brain barrier penetration. The electrophilic chloromethyl group allows direct conjugation with amine, thiol, or alcohol nucleophiles on elaborated scaffolds. Procurement of this specific isomer ensures that the fluorine and methoxy substitution pattern matches the computational docking models used in lead optimization.

Fragment-Based Drug Discovery: Fluorine-Containing Fragment for ¹⁹F NMR Screening

The single fluorine atom in 2-(chloromethyl)-1-fluoro-3-methoxybenzene enables its use as a ¹⁹F NMR probe in fragment-based screening campaigns. The distinct 1,2,3-substitution pattern produces a unique ¹⁹F chemical shift that can be monitored upon protein binding. Interchanging this compound with a regioisomeric fluoro-methoxybenzyl chloride would alter the ¹⁹F NMR signal, compromising the ability to detect binding in a ligand-observed NMR assay. Procurement teams supporting fragment screening libraries should specify CAS 339586-05-9 to maintain spectral consistency across screening campaigns.

Agrochemical Intermediate: Synthesis of Fluorinated Crop Protection Agents

Fluorinated anisole derivatives are established intermediates in the development of herbicides, fungicides, and insecticides . The combination of a chloromethyl electrophilic warhead and a methoxy group in 2-(chloromethyl)-1-fluoro-3-methoxybenzene allows sequential functionalization: the chloromethyl group can be displaced to introduce diverse side chains, while the methoxy group can be demethylated to reveal a phenol for further derivatization or left intact to modulate lipophilicity. For process chemistry groups scaling up agrochemical leads, purchasing the material at 95% or 98% purity from qualified vendors ensures batch-to-batch consistency in multi-step syntheses.

Materials Science: Synthesis of Fluorinated Liquid Crystal Precursors

Fluoroanisoles and related fluorinated compounds have been investigated as intermediates for liquid crystal display (LCD) materials . The lateral fluorine substituent in 2-(chloromethyl)-1-fluoro-3-methoxybenzene imparts a dipole moment that can influence the dielectric anisotropy of the final liquid crystal molecule, while the chloromethyl group serves as a point of covalent attachment to the mesogenic core. The specific 1,2,3-substitution pattern ensures the fluorine is positioned ortho to the attachment point, maximizing its influence on the molecular dipole, a feature that cannot be replicated by the para-fluoro regioisomer.

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